molecular formula C18H19Cl2N3 B5619278 4-benzyl-N-(2,4-dichlorobenzylidene)-1-piperazinamine

4-benzyl-N-(2,4-dichlorobenzylidene)-1-piperazinamine

Cat. No. B5619278
M. Wt: 348.3 g/mol
InChI Key: GWDVJORTNAILEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves reactions between piperazine or its derivatives with various aldehydes, acid chlorides, or isothiocyanates to introduce functional groups that confer desired biological activities. For instance, piperazines can be synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution, or by reacting piperidine derivatives with benzaldehydes in methanol solution (Tung, 1957); (Xu et al., 2012).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can exhibit significant diversity depending on the substituents attached to the piperazine nucleus. X-ray crystallography is a common method for characterizing these structures, revealing details such as bond lengths, angles, and conformations (Xu et al., 2012). These structures often form hydrogen bonding networks, contributing to their stability and potential biological activities.

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, including nucleophilic substitution, condensation, and hydrogen bonding interactions. These reactions can be utilized to further modify the chemical structure and enhance the biological activity of the compounds. For example, the synthesis of N,N′-Bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine involves a reaction between 1,4-bis(3-aminopropyl)piperazine and 4-methoxy-benzaldehyde, demonstrating the versatility of piperazine chemistry (Xu et al., 2012).

properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-(2,4-dichlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3/c19-17-7-6-16(18(20)12-17)13-21-23-10-8-22(9-11-23)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDVJORTNAILEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-benzylpiperazin-1-yl)-1-(2,4-dichlorophenyl)methanimine

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